
6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analgesic and Sedative Agent Applications
6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid: derivatives have been studied for their potential use as analgesic and sedative agents. The compound’s ability to interact with various biological targets makes it a candidate for treating pain and inducing sedation. Research has shown that certain derivatives can be effective in reducing pain without the side effects commonly associated with traditional analgesics .
Neurological Disorder Treatments
The compound’s derivatives have shown promise in treating diseases of the nervous system. This includes potential treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. The derivatives’ interaction with neural pathways and neurotransmitter systems could lead to new therapies for these debilitating conditions .
Immune System Disease Management
Studies suggest that 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid could play a role in managing immune system diseases. Its derivatives may modulate immune responses, making them useful in treating autoimmune disorders and inflammatory diseases .
Antidiabetic Activity
The compound has been associated with antidiabetic activity. Derivatives of this compound may help in regulating blood sugar levels by affecting insulin release or insulin sensitivity. This could lead to new approaches in managing diabetes and its complications .
Antimycobacterial and Antiviral Properties
Research has found that derivatives of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid exhibit antimycobacterial and antiviral activities. This makes them potential candidates for developing treatments against tuberculosis and various viral infections .
Antitumor and Anticancer Potential
The compound’s derivatives have shown anticancer activity, with the potential to inhibit the growth of various cancer cells. They may work by interfering with cancer cell proliferation and inducing apoptosis. This research could pave the way for new cancer therapies .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is Transthyretin (TTR) . TTR is a transport protein found in the serum and cerebrospinal fluid of vertebrates, where it plays a crucial role in transporting thyroid hormones .
Mode of Action
The compound interacts with its target, TTR, by binding at the thyroid hormone binding sites . An amino acid substitution of ser117 in human ttr to thr117 in seabream prevents polar thyroid-disrupting chemicals (tdcs) from binding deep in the hormone binding cavity . This explains their low affinity to seabream TTR .
Biochemical Pathways
It is known that tdcs can interfere with the endocrine system and cause adverse effects in organisms and their offspring . They affect both the thyroid gland and regulatory enzymes associated with thyroid hormone homeostasis .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with TTR. By binding to TTR, the compound may disrupt the normal function of the protein, potentially leading to endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the binding affinity of TDCs to TTR can vary between species . In seabream, for example, TDCs bind with equal or weaker affinity to TTR than to the human TTR, particularly the polar TDCs .
Propriétés
IUPAC Name |
6-chloro-2-(3-methylanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-3-2-4-9(7-8)15-12-10(13(17)18)5-6-11(14)16-12/h2-7H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJWOZIMIXCWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

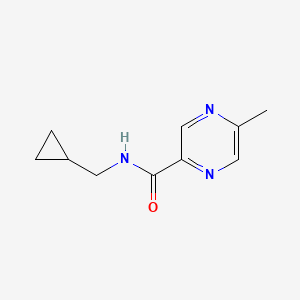
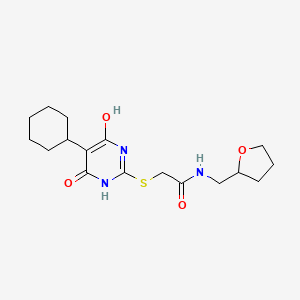
![8-(2-((4-bromophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921338.png)

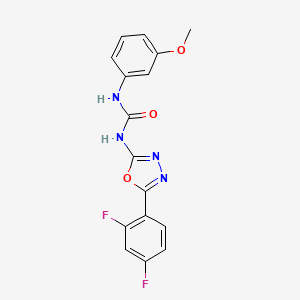
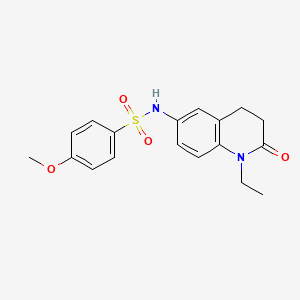
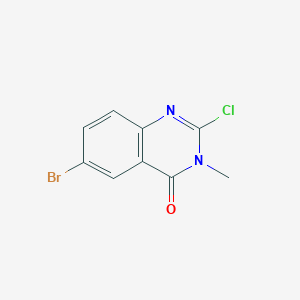
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921348.png)
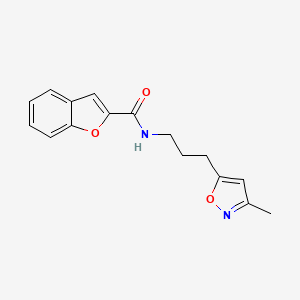
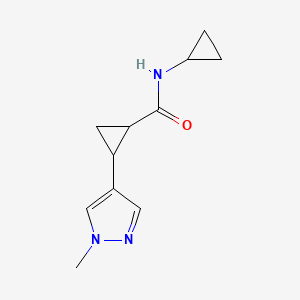

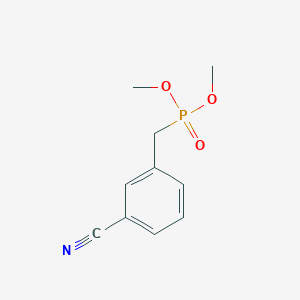
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)
![2-Chloro-N-[2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-yl]propanamide](/img/structure/B2921356.png)